1-(1-Methyl-1h-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid is an organic compound that features a pyrazole ring substituted with a methyl group and a carboxamide group, attached to a cyclopentane ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid can be achieved through a multi-step process:
Formation of 1-Methyl-1H-pyrazole-5-carboxylic acid: This can be synthesized by reacting pyrazole with acetone to form 1-methyl-1H-pyrazole, which is then reacted with chloroalkyl carboxylic acid to yield 1-methyl-1H-pyrazole-5-carboxylic acid.
Amidation Reaction: The carboxylic acid group of 1-methyl-1H-pyrazole-5-carboxylic acid is converted to a carboxamide group using appropriate reagents such as thionyl chloride followed by ammonia or an amine.
Cyclopentane Ring Introduction: The cyclopentane ring is introduced through a coupling reaction, where the carboxamide derivative is reacted with a cyclopentane derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with similar structural features.
Cyclopentane-1-carboxylic acid: A compound with a cyclopentane ring and a carboxylic acid group.
Uniqueness
1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid is unique due to the combination of the pyrazole ring, carboxamide group, and cyclopentane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H15N3O3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-[(2-methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-14-8(4-7-12-14)9(15)13-11(10(16)17)5-2-3-6-11/h4,7H,2-3,5-6H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
VSBYCVGVSKZVGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.